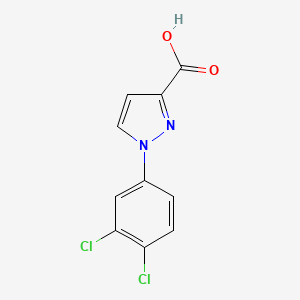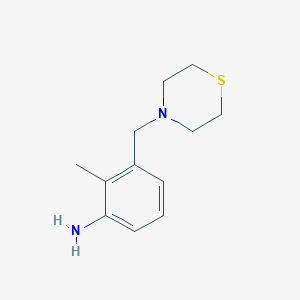
2-Methyl-3-(thiomorpholin-4-ylmethyl)aniline
Descripción general
Descripción
2-Methyl-3-(thiomorpholin-4-ylmethyl)aniline , also known by its IUPAC name 2-methyl-4-[(thiomorpholin-4-yl)methyl]aniline , is an organic compound with the molecular formula C₁₂H₁₈N₂S . It has a molecular weight of approximately 222.35 g/mol . The compound features a thiomorpholine ring attached to a phenylamine moiety, with a methyl group at the 2-position.
Aplicaciones Científicas De Investigación
Environmental Toxicity and Remediation
- Embryonic Development Assay with Daphnia Magna : An assay using Daphnia magna embryos was employed to investigate the adverse effects of aniline derivatives. This study provided crucial insights into the toxicity of these compounds and the differences in sensitivity between life stages. The assay was found to be sensitive to aniline derivatives, demonstrating their potential environmental impact (Abe et al., 2001).
- Remedial Technologies for Aniline Derivatives : A comprehensive review of remedial technologies for the elimination of aniline and its derivatives from wastewater was conducted. The study indicated that Advanced Oxidation Processes (AOPs) were the most cost-effective and efficient technologies for this purpose, highlighting the environmental significance of managing these compounds (Chaturvedi & Katoch, 2020).
Biochemical Research and Drug Development
- Tetrahydroisoquinolines in Therapeutics : Tetrahydroisoquinolines, a class of compounds related to aniline derivatives, have been extensively studied for various therapeutic activities. This review covers patents on therapeutic activities of these compounds, highlighting their potential in drug discovery for cancer, CNS disorders, and infectious diseases (Singh & Shah, 2017).
- Behavioral Pharmacology of Selective Antagonists : The anxiolytic and antidepressant potential of specific antagonists related to aniline derivatives was reviewed, emphasizing the utility of these compounds in the treatment of anxiety and affective disorders (Hudzik et al., 2003).
Biomolecular Detection and Sensing
- Fluorescent Chemosensors : 4-Methyl-2,6-diformylphenol (DFP), a compound structurally related to aniline derivatives, has been used to develop chemosensors for various analytes. This review highlights the high selectivity and sensitivity of DFP-based chemosensors, demonstrating the versatility of aniline derivatives in biomolecular detection (Roy, 2021).
Propiedades
IUPAC Name |
2-methyl-3-(thiomorpholin-4-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S/c1-10-11(3-2-4-12(10)13)9-14-5-7-15-8-6-14/h2-4H,5-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNZJSSCDHVCQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)CN2CCSCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





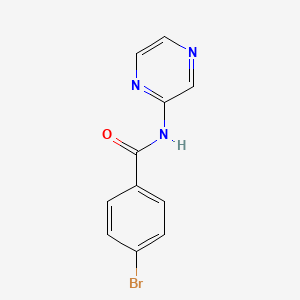
![6-[(Difluoromethyl)sulfanyl]pyridin-3-amine](/img/structure/B1438671.png)
![Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate](/img/structure/B1438673.png)
![2-[(2-Bromoethyl)sulfanyl]-2-methylpropane](/img/structure/B1438674.png)
![1-[3-(propan-2-yl)phenyl]-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1438675.png)
![[5-Fluoro-2-(pyridin-2-ylmethoxy)phenyl]boronic acid](/img/structure/B1438676.png)
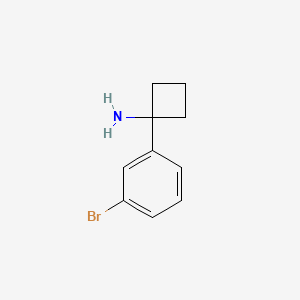
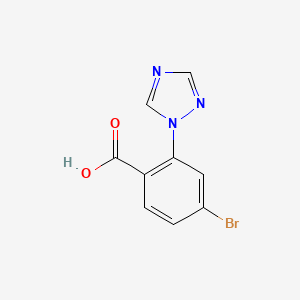
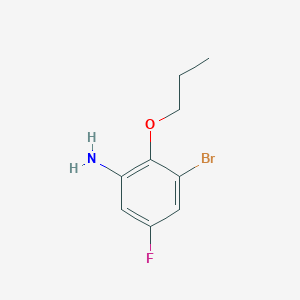
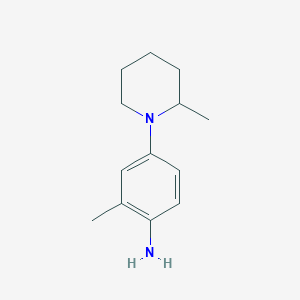
![2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid](/img/structure/B1438685.png)
